Cas no 187166-40-1 (Spinetoram-J)

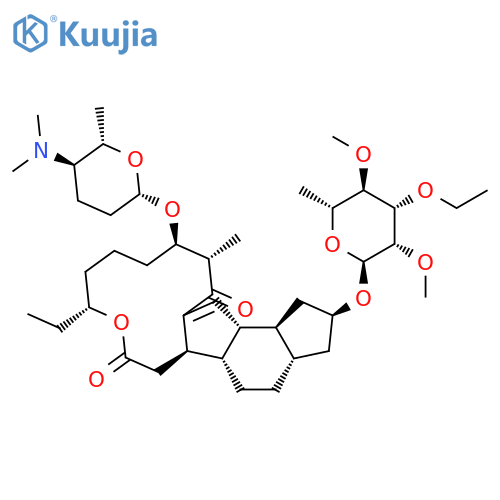

Spinetoram-J structure

商品名:Spinetoram-J

Spinetoram-J 化学的及び物理的性質

名前と識別子

-

- Spinetoram

- Spinetoram (major component)

- 3'-Ethoxy-5,6-dihydrospinosyn J

- Spinetoram (major component) [iso]

- spinosyn J, 3'-Ethoxy-5,6-dihydro-

- SPINETORAM, 10ΜG

- μL in acetonitrile

- GOENIMGKWNZVDA-RWGFPKGXSA-N

- 935545-74-7

- 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-.alpha.-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-

- 2HRU6LA8S5

- UNII-2HRU6LA8S5

- (1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione

- C42H69NO10

- Spinetoram J

- Spinetoram; DE 175J; Spinetoram J

- Spinetoram 10 microg/mL in Acetonitrile

- DTXSID3052854

- Spinetoram-J

- 1ST20631

- SpinetoramJ

- 187166-40-1

- Q27254760

- XDE-175-J

- SCHEMBL678137

- Spinetoram, 10 μg /μL in acetonitrile

- 1H-as-Indaceno(3,2-d)oxacyclododecin-7,15-dione, 2-((6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy)-13-(((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)oxy)-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-

- 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-

- (1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-((2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl)oxy-7-((2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-19-ethyl-14-methyl-20-oxatetracyclo(10.10.0.02,10.05,9)docos-11-ene-13,21-dione

- 803-245-9

- DTXCID2032055

-

- インチ: InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1

- InChIKey: GOENIMGKWNZVDA-RWGFPKGXSA-N

- ほほえんだ: CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C

計算された属性

- せいみつぶんしりょう: 747.49214740g/mol

- どういたいしつりょう: 747.49214740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 53

- 回転可能化学結合数: 10

- 複雑さ: 1260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 17

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 111Ų

Spinetoram-J 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-E1583-5mg |

spinosyn J, 3′-Ethoxy-5,6-dihydro- |

187166-40-1 | >95% by HPLC | 5mg |

$1050.00 | 2024-07-19 | |

| BioAustralis | BIA-E1583-1mg |

spinosyn J, 3′-Ethoxy-5,6-dihydro- |

187166-40-1 | >95% by HPLC | 1mg |

$300.00 | 2024-07-19 | |

| TRC | S683650-1mg |

Spinetoram-J |

187166-40-1 | 1mg |

$ 176.00 | 2023-09-06 | ||

| A2B Chem LLC | AE99589-20mg |

SPINETORAM |

187166-40-1 | 20mg |

$815.00 | 2024-04-20 | ||

| BioAustralis | BIA-E1583-1 mg |

spinosyn J, 3′-Ethoxy-5,6-dihydro- |

187166-40-1 | >95%byHPLC | 1mg |

$304.00 | 2023-09-14 | |

| TRC | S683650-10mg |

Spinetoram-J |

187166-40-1 | 10mg |

$ 1401.00 | 2023-09-06 | ||

| BioAustralis | BIA-E1583-5 mg |

spinosyn J, 3′-Ethoxy-5,6-dihydro- |

187166-40-1 | >95%byHPLC | 5mg |

$1064.00 | 2023-09-14 |

Spinetoram-J 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

187166-40-1 (Spinetoram-J) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 4964-69-6(5-Chloroquinaldine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:187166-40-1)SPINETORAM

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:187166-40-1)Spinetoram-J

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ